Lipophilicity and 19F NMR Distinction
The unique 5,7-difluoro substitution pattern on the benzoxazine core creates a specific electronic environment that distinguishes it from other isomers. This is reflected in its computed partition coefficient (XLogP3-AA) of 1.2, which is notably higher than that of the non-fluorinated parent isatoic anhydride [1]. This difference in lipophilicity is a direct consequence of the two fluorine atoms and will influence compound behavior in biological assays and chromatographic separations. Furthermore, the 5,7-substitution pattern yields a predictable and distinct 19F NMR signature that can be used to confirm its identity and purity, as established by general principles of fluorine NMR spectroscopy for organic molecules [2].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Isatoic anhydride (parent, non-fluorinated), XLogP3-AA = 0.4 |
| Quantified Difference | 0.8 Log unit increase in lipophilicity |
| Conditions | Computed by XLogP3 3.0 algorithm [1] |
Why This Matters
The increased lipophilicity, quantified by a higher XLogP value, suggests potentially improved membrane permeability and altered pharmacokinetic properties in biological systems compared to the non-fluorinated analog, making it a valuable scaffold in drug discovery programs where tuning logP is critical.
- [1] PubChem. (2025). 5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione. PubChem CID 63109465. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5_7-difluoro-1H-3_1-benzoxazine-2_4-dione View Source
- [2] Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. View Source
